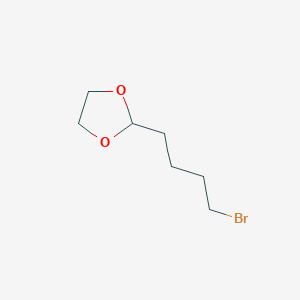

2-(4-Bromobutyl)-1,3-dioxolane

Beschreibung

Overview of Dioxolane Derivatives in Organic Synthesis

Dioxolane derivatives are a cornerstone of modern organic synthesis, primarily recognized for their role as protecting groups for carbonyl compounds.

The 1,3-dioxolane (B20135) ring is a five-membered cyclic acetal (B89532) that is generally stable to a wide range of chemical reagents, including bases, nucleophiles, and certain reducing agents. This stability allows for chemical modifications on other parts of a molecule without affecting a protected aldehyde or ketone. The formation of the dioxolane ring is a reversible process, typically achieved by reacting a carbonyl compound with ethylene (B1197577) glycol under acidic conditions. This reversibility is crucial for deprotection to reveal the original carbonyl group when desired.

The primary function of the 1,3-dioxolane group is to mask the reactivity of an aldehyde or ketone. This protection strategy is essential in multi-step syntheses where a carbonyl group might interfere with a planned reaction at a different site. Beyond protection, dioxolanes can act as synthetic intermediates. For instance, the hydrogen atom on the carbon between the two oxygen atoms can be abstracted under certain conditions, allowing for the introduction of various substituents.

Significance of 1,3-Dioxolane Ring System in Chemical Research

Contextualization of Bromoalkane Chemistry in Organic Reactions

Bromoalkanes are a class of organohalogen compounds that feature a bromine atom bonded to an alkyl carbon. They are widely utilized in organic synthesis due to the reactivity of the carbon-bromine bond.

The bromine atom is a good leaving group, making bromoalkanes susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as amines, alcohols, and thiols, by displacing the bromide ion. Bromoalkanes can also undergo elimination reactions to form alkenes. The reactivity of the bromine atom is a key feature in many organic transformations. smolecule.com

Bromoalkanes are pivotal in the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. They are common precursors for organometallic reagents, such as Grignard reagents (by reaction with magnesium) and organolithium compounds. csic.es These reagents are powerful nucleophiles that can react with a variety of electrophiles to create new carbon-carbon bonds. Furthermore, bromoalkanes participate in various cross-coupling reactions, including Suzuki, Stille, and Kumada couplings, which are indispensable tools in modern synthetic chemistry. ambeed.com

Reactivity of Bromine Functionality in Organic Transformations

Rationale for Research on 2-(4-Bromobutyl)-1,3-dioxolane

The compound this compound is of significant research interest because it combines the protective nature of the dioxolane ring with the reactive potential of the bromoalkane functionality in a single, stable molecule. smolecule.combldpharm.com This bifunctional nature allows for a two-stage reaction strategy. First, the bromo group can be used in a variety of transformations, such as nucleophilic substitution or the formation of an organometallic reagent, while the aldehyde functionality remains protected by the dioxolane ring. csic.es Subsequently, the dioxolane can be deprotected to reveal the aldehyde, which can then undergo further reactions. This "protect-react-deprotect-react" sequence makes this compound a valuable intermediate in the synthesis of complex targets, including pharmaceuticals and other specialized organic compounds.

Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H13BrO2 | chemicalbook.com |

| Molecular Weight | 209.08 g/mol | chemicalbook.comsigmaaldrich.com |

| CAS Number | 87227-41-6 | chemicalbook.com |

| Appearance | Colorless to pale yellow liquid | sigmaaldrich.comavantorsciences.com |

| Boiling Point | 237.6 ± 15.0 °C | chemicalbook.comechemi.com |

| Density | ~1.38-1.4 g/cm³ | echemi.comcymitquimica.com |

| Refractive Index | ~1.473-1.482 | chemicalbook.comechemi.com |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere | bldpharm.comchemicalbook.comsigmaaldrich.com |

Potential Synergies of Dioxolane and Bromoalkane Functionalities

The co-existence of a dioxolane and a bromoalkane group within the same molecule opens the door to a variety of synthetic strategies that leverage the distinct reactivity of each. The dioxolane can act as a latent aldehyde, which can be unveiled at a later stage of a synthesis, while the bromoalkane provides a handle for nucleophilic substitution or organometallic coupling reactions. smolecule.com This "one-two punch" allows for the sequential introduction of different molecular fragments, building complexity in a controlled manner.

For instance, the bromo- group can be displaced by a nucleophile to form a new carbon-carbon or carbon-heteroatom bond. Subsequently, the dioxolane can be hydrolyzed to reveal the aldehyde, which can then undergo a plethora of further reactions such as Wittig reactions, aldol (B89426) condensations, or reductive aminations. This orthogonal reactivity is a cornerstone of modern synthetic planning.

Furthermore, the presence of both functionalities can lead to intramolecular reactions, forming cyclic structures. The length of the butyl chain is crucial in determining the feasibility and outcome of such cyclization reactions.

Identification of Research Gaps and Opportunities

While the individual chemistries of dioxolanes and bromoalkanes are well-established, the full synthetic potential of this compound remains an area of active exploration. There is an opportunity to develop novel, efficient, and stereoselective methods that utilize this bifunctional building block.

A significant research gap lies in the exploration of tandem or domino reactions initiated at one of the functional groups, which then trigger a transformation at the other. For example, a reaction at the bromide could induce a conformational change that facilitates a specific reaction at the dioxolane ring, or vice-versa. Investigating the influence of various catalysts and reaction conditions on the chemoselectivity of reactions involving this compound could lead to new and powerful synthetic methodologies.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-bromobutyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTZEBQZCBQLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549241 | |

| Record name | 2-(4-Bromobutyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87227-41-6 | |

| Record name | 2-(4-Bromobutyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Bromobutyl 1,3 Dioxolane

Strategies for 1,3-Dioxolane (B20135) Ring Formation

Acetalization Reactions of 1,3-Diols with Carbonyl Compounds

The cornerstone of 1,3-dioxolane synthesis is the acetalization reaction, a condensation reaction between a carbonyl compound and a diol. In the context of 2-(4-Bromobutyl)-1,3-dioxolane, this involves the reaction of 5-bromovaleraldehyde with ethylene (B1197577) glycol.

The traditional and most widely used method for acetalization is conducted under acidic conditions. The reaction is an equilibrium process, and to achieve high yields, water, the byproduct of the condensation, must be removed. A standard laboratory procedure employs a Brønsted acid catalyst like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) in a solvent such as toluene, which allows for the continuous removal of water using a Dean-Stark apparatus. organic-chemistry.org Lewis acids can also catalyze this transformation. organic-chemistry.org The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the hydroxyl groups of ethylene glycol. While effective for many aldehydes, this method can be incompatible with substrates that possess other acid-sensitive functional groups. acs.org

The acid catalysts used in dioxolane synthesis can be classified as either homogeneous or heterogeneous. google.com

Homogeneous catalysts are soluble in the reaction medium. google.com This category includes conventional Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as certain Lewis acids. rsc.org While often effective, these catalysts can be corrosive and require a neutralization step during workup, which can complicate the purification process. acs.org

Heterogeneous catalysts exist in a different phase from the reaction mixture, typically as a solid catalyst in a liquid reaction medium. google.com This class includes materials such as ion-exchange resins, zeolites, heteropoly acids, and metal-organic frameworks (MOFs). Heterogeneous catalysts offer significant advantages, including simplified product purification (the catalyst is removed by simple filtration), potential for catalyst recycling and reuse, and reduced operational costs and time. For instance, Zr-containing UiO-66 MOFs have been shown to be efficient heterogeneous catalysts for the acetalization of aldehydes with diols, producing cyclic acetals in high yields. rsc.org

| Catalyst Type | Examples | Phase | Key Advantages | Citations |

|---|---|---|---|---|

| Homogeneous | H₂SO₄, HCl, p-TsOH, TsOH | Liquid (dissolved) | High activity, mild reaction conditions often possible. | google.comrsc.org |

| Heterogeneous | Zeolites, Ion-exchange resins, Metal-Organic Frameworks (MOFs), Heteropoly acids | Solid | Easy separation and recovery, reusability, reduced waste. | rsc.org |

Acid-Catalyzed Condensation Approaches

Alternative Cyclization Methods for Dioxolane Ring Construction

Beyond the direct acid-catalyzed condensation, other strategies exist for forming the 1,3-dioxolane ring. One notable method involves an intramolecular cyclization via ring expansion. In the total synthesis of the natural product neosporol, a 1,3-dioxolane ring was formed by first converting an allyl alcohol precursor into an epoxide. wikipedia.org This epoxide then undergoes a ring-expansion reaction with a nearby carbonyl group to form the five-membered dioxolane ring system. wikipedia.org Another alternative approach is the interconversion of a thioacetal to an acetal (B89532). For example, a 2-phenyl-1,3-dithiolane (B1617770) can react with a diol in the presence of a base to yield the corresponding 1,3-dioxane, a method that is advantageous for its use of basic, rather than acidic, conditions. thieme-connect.de

Introduction of the 4-Bromobutyl Moiety

The 4-bromobutyl portion of the target molecule provides a reactive handle for subsequent synthetic transformations, such as nucleophilic substitution or Grignard reagent formation. The introduction of this functional group can be envisioned either by starting with a precursor that already contains the bromine atom or by halogenating a suitable precursor.

Halogenation Techniques for Alkane Chains

If a synthesis were to begin from a precursor such as 2-(4-hydroxybutyl)-1,3-dioxolane, the terminal hydroxyl group would need to be converted into a bromide.

One of the most common methods for converting a primary alcohol to a primary bromoalkane is through treatment with a hydrogen halide. chemguide.co.uk Instead of using hydrobromic acid directly, a typical procedure involves reacting the alcohol with a mixture of sodium bromide and a strong, non-oxidizing acid like concentrated phosphoric(V) acid (H₃PO₄). chemguide.co.ukphysicsandmathstutor.com Concentrated sulfuric acid is sometimes used but can oxidize the bromide ions to bromine, reducing the yield of the desired alkyl bromide. chemguide.co.uk Alternatively, phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols into their corresponding bromides. chemguide.co.uk

Another general technique for halogenation is the free-radical halogenation of an alkane. wikipedia.org This method involves the reaction of an alkane with a diatomic halogen (e.g., Br₂) in the presence of UV light or heat. The reaction proceeds via a free-radical chain mechanism. wikipedia.org However, this method typically produces a mixture of mono- and poly-halogenated products and is not highly selective, although bromination is more selective than chlorination. wikipedia.orgpearson.com For a molecule with multiple C-H bonds, this lack of regioselectivity makes it a less precise and often lower-yielding method for preparing a specific isomer like a 1-bromoalkane. pearson.com

| Starting Material | Reagents | Reaction Type | Key Features | Citations |

|---|---|---|---|---|

| Primary Alcohol | NaBr / H₃PO₄ or PBr₃ | Nucleophilic Substitution | Common, high-yielding lab method for converting -OH to -Br. | chemguide.co.ukphysicsandmathstutor.com |

| Alkane | Br₂ / UV light or heat | Free-Radical Substitution | Generally lacks regioselectivity; often produces a mixture of products. | wikipedia.org |

Radical Bromination Methodologies

Coupling Reactions for Alkane Chain Elongation

The construction of the butyl chain attached to the dioxolane ring often employs coupling reactions to form new carbon-carbon bonds. The Corey-House synthesis, which utilizes Gilman reagents (lithium dialkylcuprates), is a powerful method for coupling two alkyl groups. libretexts.org This reaction is effective for creating unsymmetrical alkanes and can be adapted for a range of alkyl, aryl, and vinyl halides. libretexts.org

Another effective method is the Suzuki cross-coupling reaction, which can couple alkyl bromides under mild, room-temperature conditions. organic-chemistry.org Palladium-catalyzed cross-coupling reactions of alkyl bromides with Grignard reagents also provide a viable route for chain elongation. organic-chemistry.org

Multi-Step Synthesis of this compound

A comprehensive understanding of the synthesis of this compound involves a multi-step approach that begins with strategic disconnection of the target molecule and culminates in its efficient and pure production.

Retrosynthetic Analysis and Pathway Design

Retrosynthetic analysis is a key strategy for designing a synthetic pathway. For this compound, a logical disconnection is between the dioxolane ring and the bromobutyl chain. This suggests two main synthetic routes:

Route A: Start with a pre-formed bromobutyl chain and attach the dioxolane ring. For example, reacting 5-bromovaleraldehyde with ethylene glycol.

Route B: Begin with a dioxolane derivative and extend the alkyl chain, followed by bromination.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its intermediates. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents. scielo.br

For instance, in coupling reactions, the choice of catalyst and ligands can significantly impact the reaction's efficiency. organic-chemistry.org Similarly, in bromination reactions, controlling the reaction conditions helps to minimize the formation of byproducts.

The following table summarizes optimized conditions for related synthetic transformations that can be applied to the synthesis of this compound:

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield |

| N-Alkylation | Na₂CO₃ | MeCN | 65 °C | - |

| Suzuki Coupling | Pd(acac)₂ | - | Room Temp | Good |

| Oxidative Coupling | Silver(I) oxide | Acetonitrile | - | - |

Data compiled from various sources. mdpi.comorganic-chemistry.orgscielo.br Note: Yields are often reaction-specific and can vary.

Purification and Isolation Techniques for Synthetic Intermediates

The purity of the final product is highly dependent on the effective purification of synthetic intermediates. Common techniques employed include:

Chromatography: Column chromatography using silica (B1680970) gel is a standard method for separating the desired compound from unreacted starting materials and byproducts. nih.gov The choice of eluent (solvent system) is critical for achieving good separation.

Extraction: Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible liquid phases, often an aqueous phase and an organic phase. mdpi.com

Distillation: For liquid intermediates, distillation under reduced pressure can be an effective purification method, especially for separating compounds with different boiling points.

Recrystallization: If the intermediate is a solid, recrystallization from a suitable solvent can be used to obtain a highly pure crystalline product.

The progress of the reaction and the purity of the isolated products are typically monitored using techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). mdpi.comethz.chambeed.com

Advanced Spectroscopic Characterization of 2 4 Bromobutyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of atomic nuclei, specifically protons (¹H) and carbon-13 (¹³C), a comprehensive picture of the molecule's framework can be constructed.

Proton NMR spectroscopy of 2-(4-Bromobutyl)-1,3-dioxolane, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ), integration, and multiplicity of these signals are key to assigning them to specific protons.

A representative ¹H NMR spectrum would show a triplet at approximately 4.8-4.9 ppm, which is characteristic of the methine proton (CH) at the C2 position of the dioxolane ring. The protons of the ethylene (B1197577) glycol fragment of the dioxolane ring typically appear as a multiplet in the range of 3.8-4.0 ppm. The methylene (B1212753) group adjacent to the bromine atom (-CH₂Br) is expected to resonate as a triplet around 3.4 ppm due to the deshielding effect of the electronegative bromine atom. The remaining methylene protons of the butyl chain appear as multiplets in the upfield region of the spectrum, typically between 1.5 and 2.0 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.85 | t | 1H | O-CH-O |

| ~3.90 | m | 4H | O-CH₂-CH₂-O |

| ~3.41 | t | 2H | -CH₂-Br |

| ~1.88 | m | 2H | -CH₂-CH₂Br |

| ~1.65 | m | 2H | -CH₂-CH₂CH₂Br |

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon of the methine group (O-CH-O) in the dioxolane ring is typically observed downfield, around 103-104 ppm. The carbons of the ethylene glycol portion of the dioxolane ring (O-CH₂-CH₂-O) usually resonate at approximately 65 ppm. The carbon atom bonded to the bromine (-CH₂Br) appears around 33-34 ppm, while the other methylene carbons of the butyl chain are found further upfield.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~103.5 | O-CH-O |

| ~64.9 | O-CH₂-CH₂-O |

| ~33.8 | -CH₂-Br |

| ~31.5 | -CH₂-CH₂Br |

| ~25.0 | -CH₂-CH₂CH₂Br |

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. scribd.com For this compound, COSY would show correlations between the methine proton of the dioxolane ring and the adjacent methylene protons of the butyl chain, as well as between the neighboring methylene groups along the chain.

HSQC (Heteronuclear Single Quantum Coherence) : This technique establishes direct one-bond correlations between protons and the carbons to which they are attached. princeton.edu It is invaluable for definitively assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.85 ppm would show a correlation to the carbon signal at ~103.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. scribd.com This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. In this case, HMBC could show a correlation from the protons on the methylene group adjacent to the dioxolane ring to the C2 carbon of the ring, confirming the attachment of the butyl chain.

Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure, confirming the identity of this compound. researchgate.net

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds. ieeesem.com

The IR spectrum of this compound displays several characteristic absorption bands that signify the presence of its key functional groups. ieeesem.com Strong C-O stretching vibrations are typically observed in the region of 1000-1200 cm⁻¹, which is indicative of the ether linkages within the dioxolane ring. The C-H stretching vibrations of the aliphatic chain and the dioxolane ring appear in the 2850-3000 cm⁻¹ range. The presence of the bromoalkane is confirmed by a C-Br stretching vibration, which is usually found in the fingerprint region, typically between 500 and 600 cm⁻¹.

A more detailed analysis of the IR spectrum allows for the specific identification of the dioxolane ring and the bromoalkane moiety. The dioxolane ring is characterized by a series of C-O and C-C stretching vibrations. The C-Br stretching absorption is a key indicator for the bromoalkane part of the molecule. docbrown.info The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl (-OH) groups, and the lack of a sharp absorption around 1700 cm⁻¹ indicates the absence of a carbonyl (C=O) group, which is consistent with the acetal (B89532) structure.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2950-2850 | C-H Stretch | Alkyl (CH₂, CH) |

| 1200-1000 | C-O Stretch | Acetal (Dioxolane ring) |

| 600-500 | C-Br Stretch | Bromoalkane |

Identification of Characteristic Functional Group Vibrations

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The monoisotopic mass of this compound is calculated to be 208.00989 Da. uni.lu HRMS analysis can distinguish between compounds with the same nominal mass but different elemental compositions.

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for various adducts of the molecule. uni.lu These predictions aid in the identification of the compound in complex mixtures.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 209.01717 | 142.8 |

| [M+Na]⁺ | 230.99911 | 152.3 |

| [M-H]⁻ | 207.00261 | 149.3 |

| [M+NH₄]⁺ | 226.04371 | 164.2 |

| [M+K]⁺ | 246.97305 | 145.1 |

| [M+H-H₂O]⁺ | 191.00715 | 143.5 |

| [M+HCOO]⁻ | 253.00809 | 161.9 |

| [M+CH₃COO]⁻ | 267.02374 | 180.9 |

| [M+Na-2H]⁻ | 228.98456 | 150.2 |

| [M]⁺ | 208.00934 | 162.2 |

Fragmentation Pattern Interpretation for Structural Confirmation

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions provides valuable information for confirming the molecule's structure.

Common fragmentation patterns for similar compounds, such as alkyl halides and ethers, involve cleavage of bonds adjacent to heteroatoms. libretexts.orgnsf.govmiamioh.edu For this compound, key fragmentation pathways would include:

Alpha-cleavage: The breaking of the carbon-carbon bond adjacent to the oxygen atoms in the dioxolane ring.

Loss of the bromine atom: This would result in a fragment with a mass corresponding to the butyl-dioxolane moiety.

Cleavage of the butyl chain: Fragmentation can occur at various points along the four-carbon chain.

Rearrangement reactions: Intramolecular rearrangements can lead to the formation of stable fragment ions.

Advanced Spectroscopic Techniques

Beyond mass spectrometry, other advanced spectroscopic methods provide further insight into the structure and vibrational properties of this compound.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a molecule. The resulting spectrum serves as a unique "fingerprint," allowing for the identification and characterization of the compound. While a specific Raman spectrum for this compound was not found in the provided search results, the expected spectrum would exhibit characteristic peaks corresponding to the various functional groups present in the molecule.

Table 2: Expected Characteristic Raman Shifts for this compound

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C-H (Alkyl) | 2850 - 3000 | Stretching |

| C-Br | 500 - 600 | Stretching |

| C-O (Ether) | 1050 - 1150 | Stretching |

| C-C | 800 - 1200 | Stretching |

X-ray Crystallography for Solid-State Structure (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and conformational details.

Whether X-ray crystallography is applicable to this compound depends on its physical state at the temperature of analysis. It is often described as a liquid at room temperature. avantorsciences.comsigmaaldrich.com However, if the compound can be crystallized at low temperatures, X-ray diffraction analysis could be performed.

A search of the Crystallography Open Database did not yield a specific crystal structure for this compound. ugr.es Therefore, while this technique would provide the most detailed structural information in the solid state, such data is not currently publicly available.

Mechanistic Studies of 2 4 Bromobutyl 1,3 Dioxolane Reactivity

Investigations into Elimination Reactions

Elimination reactions are another major pathway for alkyl halides, often competing with substitution. These reactions involve the removal of the hydrogen and bromine atoms from adjacent carbons to form an alkene.

Similar to substitution, elimination reactions can proceed through unimolecular (E1) or bimolecular (E2) pathways.

E2 Mechanism : The E2 (Elimination Bimolecular) reaction is a single-step, concerted process where a base removes a proton from a carbon adjacent (beta) to the leaving group, and the leaving group departs simultaneously to form a double bond. wikipedia.org This mechanism is favored by strong, bulky bases and is the predominant pathway for primary alkyl halides. libretexts.orgwikipedia.org Given that 2-(4-Bromobutyl)-1,3-dioxolane is a primary alkyl halide, it will almost exclusively undergo elimination via the E2 mechanism when treated with a strong base. libretexts.org

E1 Mechanism : The E1 (Elimination Unimolecular) reaction proceeds through a carbocation intermediate, similar to the S_N_1 reaction. wikipedia.orgmasterorganicchemistry.com Because it requires the formation of a highly unstable primary carbocation, the E1 pathway is not a viable mechanism for this compound. libretexts.orglibretexts.org

The conditions favoring E1 versus E2 are summarized below.

| Factor | E1 Favored | E2 Favored | Relevance to this compound |

| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary | As a primary halide, E2 is the only viable elimination pathway. libretexts.org |

| Base | Weak base | Strong base required | Strong bases are needed to induce elimination. |

| Solvent | Polar protic | Less dependent on solvent | Solvent choice is less critical than base strength. |

| Mechanism | 2-step (carbocation) | 1-step (concerted) | The concerted E2 mechanism avoids the unstable primary carbocation. wikipedia.org |

In an E2 reaction, the regioselectivity (i.e., the location of the newly formed double bond) is determined by which beta-hydrogen is removed. In this compound, there is only one type of beta-hydrogen—those on the carbon at the 3-position of the butyl chain. Therefore, the E2 elimination reaction is not regioselective; it can only produce a single constitutional isomer, 2-(But-3-en-1-yl)-1,3-dioxolane.

Stereoselectivity in elimination reactions refers to the preferential formation of one stereoisomer of the alkene product (e.g., E vs. Z). youtube.com Since the elimination product, 2-(But-3-en-1-yl)-1,3-dioxolane, has a terminal double bond, E/Z isomerism is not possible. Therefore, stereoselectivity is not a factor in the outcome of this specific elimination reaction. The E2 mechanism does have a stereochemical requirement for an anti-periplanar arrangement of the beta-hydrogen and the leaving group, but this is easily achieved through bond rotation in an acyclic system like this one. wikipedia.orglibretexts.org

E1 and E2 Mechanisms

Ring-Opening Reactions of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group is a cyclic acetal (B89532), which is generally stable under neutral and basic conditions but can be cleaved through ring-opening reactions, primarily under acidic catalysis.

The most common reaction involving the 1,3-dioxolane ring of this compound is its acid-catalyzed hydrolysis to unmask the latent aldehyde functionality. This deprotection is a cornerstone of its use in synthetic chemistry. mdpi.comnih.gov The process is typically carried out using aqueous mineral acids, such as hydrochloric acid. mdpi.com

The generally accepted mechanism for acid-catalyzed hydrolysis of a 1,3-dioxolane begins with the protonation of one of the ring's oxygen atoms by a hydronium ion. This step increases the electrophilicity of the adjacent C2 carbon. Subsequently, the C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion and ethylene (B1197577) glycol. A water molecule then acts as a nucleophile, attacking the carbocation. The resulting intermediate is a hemiacetal, which, after deprotonation, exists in equilibrium with the open-chain hydroxy aldehyde. This ultimately yields the final aldehyde product, 5-bromopentanal (B1354046), and ethylene glycol.

Alcoholysis follows a very similar mechanistic pathway, with an alcohol molecule serving as the nucleophile instead of water. This reaction results in the formation of an acyclic acetal rather than an aldehyde.

Detailed research findings from various synthetic studies illustrate the practical application of this reaction.

Table 1: Reported Conditions for Acid-Catalyzed Hydrolysis of this compound Derivatives

| Starting Material | Reagents | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-(2-((4-(1,3-Dioxolan-2-yl)butyl)(ethyl)amino)ethyl)-5-bromo-2,3-dimethoxybenzamide | 4 N HCl (aq) | Room Temp. | N-(2-(Ethyl(5-oxopentyl)amino)ethyl)-5-bromo-2,3-dimethoxybenzamide | - | mdpi.com |

| N-(2-((4-(1,3-Dioxolan-2-yl)butyl)(propyl)amino)ethyl)-5-bromo-2,3-dimethoxybenzamide | 4 N HCl (aq) | Room Temp. | N-(2-(Propyl(5-oxopentyl)amino)ethyl)-5-bromo-2,3-dimethoxybenzamide | - | nih.gov |

The 1,3-dioxolane ring is characteristically resistant to direct nucleophilic attack under neutral or basic conditions. organic-chemistry.org Its stability towards a wide array of nucleophiles and bases makes it an effective protecting group for carbonyl compounds. organic-chemistry.org Reactions involving this compound and nucleophiles almost invariably occur at the primary carbon atom bonded to the bromine, which is a strong electrophilic site. For instance, amines readily displace the bromide to form N-alkylated products without affecting the dioxolane ring. mdpi.comnih.gov

Direct nucleophilic cleavage of the dioxolane ring is uncommon but can be induced under specific circumstances, such as with strong Lewis acids that can coordinate to the oxygen atoms and activate the ring towards attack. In some cases, nucleophilic substitution reactions on adjacent atoms can lead to ring contraction of related systems like 1,3-dioxanes, forming 1,3-dioxolanes, though this is not a direct attack on a pre-existing dioxolane ring. rsc.org However, for this compound, the primary pathway for nucleophiles remains substitution at the bromobutyl chain.

Acid-Catalyzed Hydrolysis and Alcoholysis

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the complex mechanisms, transition states, and energetics of reactions involving molecules like this compound. These methods offer insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules and locate transition state (TS) geometries. For the reactions of this compound, DFT can be employed to model the entire energy profile of, for example, the acid-catalyzed hydrolysis. By calculating the structures and energies of reactants, intermediates, transition states, and products, a detailed mechanistic pathway can be constructed. researchgate.net

For instance, in the hydrolysis reaction, DFT could precisely map the TS for the ring-opening step where the C-O bond breaks to form the oxocarbenium ion. The activation energy barrier calculated from this TS provides a quantitative measure of the reaction rate. arxiv.org While specific DFT studies on this compound are not prevalent in the literature, the methodology has been successfully applied to understand analogous systems, such as the hydrolysis of other acetals and the reactions of diols on catalyst surfaces. researchgate.net

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing detailed information on conformational flexibility and dynamics. osti.gov For a molecule like this compound, the butyl chain introduces significant conformational freedom. MD simulations can explore the accessible conformations of the molecule in different environments (e.g., in solution or interacting with a biological receptor).

This approach has been used to analyze the binding profiles of complex derivatives synthesized from this compound. mdpi.com In such studies, MD simulations help to understand how the conformation of the alkyl chain influences the interaction with a receptor's binding pocket. mdpi.comnih.gov Furthermore, reactive force fields (ReaxFF) in MD simulations have been used to model the pyrolysis of other alkyl-substituted 1,3-dioxolanes, demonstrating the power of MD to simulate chemical reactions and conformational changes at high temperatures. osti.gov

Quantum chemical calculations, including DFT and other ab initio methods, are fundamental for determining the energetics of a reaction. researchgate.net This involves calculating the relative energies of all species along a proposed reaction coordinate. For the reactivity of this compound, these calculations can quantify key thermodynamic and kinetic parameters.

Key energetic data obtained from these calculations include:

Activation Energy (Ea) or Gibbs Free Energy of Activation (ΔG‡): The energy barrier that must be overcome for the reaction to proceed, which is determined by the energy of the transition state relative to the reactants. nih.govresearchgate.net

Stability of Intermediates: The relative energies of intermediates, such as the oxocarbenium ion in the hydrolysis pathway.

By comparing the energetics of different potential pathways, computational chemists can predict the most likely reaction mechanism. This has been demonstrated in studies of related reactions, such as molybdenum-catalyzed deoxydehydration of diols and acid-catalyzed hydrolysis of other boron-containing compounds. researchgate.netresearchgate.net

Table 2: Application of Computational Methods to Study Dioxolane-Related Reactivity

| Computational Method | Application | Type of Information Obtained | Related System Example | Reference |

|---|---|---|---|---|

| Density Functional Theory (DFT) | Transition State Finding | Geometry of transition states, activation energy barriers, reaction pathways. | [4+2] cycloaddition reactions, diol dehydration. | researchgate.net |

| Molecular Dynamics (MD) | Conformational Analysis | Preferred conformations, dynamic behavior in solution, ligand-receptor binding modes. | D3-selective antagonists, pyrolysis of dioxolane fuels. | mdpi.comnih.govosti.gov |

| Quantum Chemistry (General) | Reaction Energetics | Enthalpy and Gibbs free energy of reactions, stability of intermediates. | Acid-catalyzed hydrolysis of B2(OH)4. | researchgate.net |

Applications and Advanced Materials Chemistry of 2 4 Bromobutyl 1,3 Dioxolane Derivatives

Precursor in Complex Organic Molecule Synthesis

The bifunctional nature of 2-(4-bromobutyl)-1,3-dioxolane, with its nucleophilic and electrophilic centers, makes it a valuable precursor for constructing intricate molecular architectures. The dioxolane ring acts as a masked aldehyde, which can be deprotected under specific conditions, while the bromo group provides a site for nucleophilic substitution or organometallic coupling reactions.

Building Block for Heterocyclic Compounds

This compound is a key intermediate in the synthesis of various heterocyclic compounds. The bromoalkyl chain allows for cyclization reactions to form rings of different sizes. For instance, it can be used to introduce a functionalized side chain onto a pre-existing heterocyclic core or to participate in the formation of the heterocyclic ring itself. Its utility is demonstrated in its classification as a building block for dioxolanes and other aliphatic heterocycles. bldpharm.comtcichemicals.com The dioxolane moiety can be considered a protected form of a carbonyl group, which can be revealed at a later synthetic stage to participate in further cyclization or derivatization reactions.

Synthesis of Chiral Molecules and Natural Products

In the realm of stereoselective synthesis, derivatives of this compound play a role in constructing chiral molecules and complex natural products. Chiral building blocks are fundamental in creating enantiomerically pure compounds, which is often a requirement for biologically active molecules. tcichemicals.com While direct examples of its use in natural product synthesis are not extensively detailed in the provided search results, its potential is evident from the synthesis of chiral 1,3-dioxolan-4-ones from precursors like mandelic acid. mdpi.com These chiral dioxolanones can undergo reactions like Michael additions and Diels-Alder cycloadditions to create complex stereodefined structures. mdpi.com The resulting products can then be further transformed, illustrating the utility of the dioxolane scaffold as a chiral auxiliary or a source of chirality. mdpi.com

Integration in Polymer Chemistry and Materials Science

The reactivity of the bromo- and dioxolane-functional groups in this compound makes it a valuable component in the design and synthesis of advanced polymers and functional materials.

Monomer for Advanced Polymeric Materials

This compound and its derivatives can serve as monomers or functionalizing agents in polymerization reactions. For example, a derivative, (formyl-protected 1,3-dioxolane)-end-functionalized polymer anions, has been utilized in an iterative methodology for the facile synthesis of multiarmed and multicomponent µ-star polymers. rsc.org This process involves the linking reaction of the dioxolane-end-functionalized polymer anion with a formyl group, which is regenerated from the dioxolane reintroduced in a previous step. rsc.org This iterative approach allows for the creation of complex and well-defined star polymers with various arm compositions, such as ABC, ABCD, ABCDE, and more intricate structures. rsc.org The ability to introduce the dioxolane functionality allows for subsequent deprotection to a reactive aldehyde, enabling further polymer modification and the creation of highly complex macromolecular architectures. rsc.org

Development of Functional Materials with Tailored Properties

The incorporation of the this compound moiety into polymer chains can impart specific properties to the resulting materials. The dioxolane group can influence the solubility, thermal stability, and adhesive properties of polymers. Furthermore, the bromo-functionality provides a handle for post-polymerization modification, allowing for the attachment of other functional groups to tailor the material's properties for specific applications. For instance, a trifluoromethylated derivative of this compound is noted for its potential in creating polymers with unique properties due to its fluorinated components, which can enhance lipophilicity and stability. smolecule.com

Potential in Medicinal and Agrochemical Chemistry (Excluding Biological Activities and Dosage Information)

The structural motifs present in this compound and its derivatives are of interest in the design of new compounds for medicinal and agrochemical applications.

The dioxolane ring is a structural feature found in various biologically relevant molecules. researchgate.net In medicinal chemistry, the this compound scaffold can be used as a starting material for synthesizing more complex molecules with potential therapeutic applications. For example, it has been used in the synthesis of bitopic ligands for dopamine (B1211576) D3 receptor antagonists. mdpi.com In this context, the dioxolane-containing fragment is introduced via N-alkylation to build a larger molecule designed to interact with the target receptor. mdpi.com The dioxolane moiety itself can serve as a key structural element for interaction with biological targets. researchgate.net

In the field of agrochemicals, substituted oxadiazoles, which can be synthesized from precursors containing functional groups like those in this compound, have been investigated for their use in combating phytopathogenic fungi. google.com Furthermore, certain low-molecular-weight dioxolanes have been explored as potential adjuvants for herbicides, aiming to increase their efficacy. mdpi.com The versatility of the dioxolane structure makes it a valuable component in the synthesis of novel active ingredients for both pharmaceutical and agricultural use. silverfernchemical.com

Intermediate in Pharmaceutical and Agrochemical Development

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. The compound incorporates a reactive alkyl bromide and a latent aldehyde functionality. The 1,3-dioxolane (B20135) group serves as a protecting group for an aldehyde, preventing it from undergoing reactions while the alkyl bromide portion is manipulated. This allows for selective reactions at the bromine-bearing carbon, such as nucleophilic substitution, before deprotecting the dioxolane to reveal the aldehyde for subsequent transformations like reductive amination or oxidation.

A key application of this compound is in the construction of linker chains for biologically active molecules. For instance, it has been utilized in the synthesis of potent and selective dopamine D3 receptor antagonists, which are investigated for the treatment of neuropsychiatric disorders. nih.govmdpi.com In one reported synthetic pathway, a secondary amine was N-alkylated with this compound. nih.govmdpi.com Following this coupling reaction, the dioxolane was hydrolyzed under aqueous acidic conditions to yield the corresponding aldehyde, which could then be further functionalized. nih.govmdpi.com This strategy highlights the compound's role in introducing a flexible four-carbon linker, a common motif in drug design to connect different pharmacophoric elements. nih.gov

The general utility of dioxolane-containing building blocks is well-established in medicinal and agrochemical chemistry for the synthesis of active ingredients where controlled, stepwise functionalization is required. smolecule.comgoogleapis.com

Table 1: Use of this compound as a Synthetic Intermediate

| Reactant 1 | Reactant 2 (Intermediate) | Product | Purpose of Synthesis | Reference |

|---|---|---|---|---|

| N-(2-(ethylamino)ethyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide | This compound | N-(2-((4-(1,3-Dioxolan-2-yl)butyl)(ethyl)amino)ethyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide | Intermediate for potent Dopamine D3-selective antagonists | nih.gov |

| N-(2-(ethylamino)ethyl)-5-bromo-2,3-dimethoxybenzamide | This compound | N-(2-((4-(1,3-Dioxolan-2-yl)butyl)(ethyl)amino)ethyl)-5-bromo-2,3-dimethoxybenzamide | Intermediate for potent Dopamine D3-selective antagonists | nih.gov |

Structure-Activity Relationship Studies (Excluding Pharmacological Properties)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science, aiming to understand how a molecule's chemical structure correlates with its functional properties. Derivatives of this compound are instrumental in such studies, particularly for probing the impact of linker length and conformation on molecular interactions. nih.govmdpi.com

In the development of receptor ligands, the length of the aliphatic chain connecting a pharmacophore to another binding element is critical for achieving optimal receptor affinity and selectivity. The butyl chain of this compound provides a specific spacer length that can be compared with shorter or longer analogues. For example, in the design of bitopic ligands for dopamine D3 receptors, a SAR study was conducted by synthesizing two series of compounds using either 2-(3-bromopropyl)-1,3-dioxolane (B1269514) or this compound. nih.govmdpi.com This allowed for a direct comparison between a three-carbon (propyl) and a four-carbon (butyl) linker. nih.gov

The study revealed that the linker length significantly influenced binding affinity at both D2 and D3 receptors. By systematically altering the linker, researchers can map the spatial requirements of a receptor's binding pocket. While the ultimate goal is often a therapeutic effect, the core of the SAR study is the investigation of the chemical and structural determinants—like linker length—that govern the strength of the molecular interaction (e.g., binding affinity, measured by Ki values). nih.govnih.govacs.org These studies are crucial for the rational design of molecules with tailored properties, whether for modulating biological targets or for creating advanced materials with specific recognition capabilities. nih.gov

Table 2: Example of SAR Data for Dopamine Receptor Ligands with Different Linker Lengths

| Compound | Linker Source | Linker Length | D3 Receptor Binding Affinity (Ki, nM) | D2 Receptor Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|---|---|

| Analogue 1 | 2-(3-Bromopropyl)-1,3-dioxolane | 3 Carbons | 13.2 | 295.1 | nih.gov |

| Analogue 2 | This compound | 4 Carbons | 10.3 | 309.4 | nih.gov |

Sustainable Chemistry and Environmental Considerations in the Context of 2 4 Bromobutyl 1,3 Dioxolane Research

Green Chemistry Principles in Synthetic Route Design

The design of synthetic pathways for 2-(4-Bromobutyl)-1,3-dioxolane can be significantly improved by adhering to the twelve principles of green chemistry. These principles provide a framework for chemists to create more environmentally benign processes. solubilityofthings.com Key considerations include preventing waste, maximizing the incorporation of all materials into the final product (atom economy), and using less hazardous chemical syntheses. solubilityofthings.comacs.orgmlsu.ac.in

For instance, traditional methods for creating the 1,3-dioxolane (B20135) ring often involve the use of reagents and solvents that are not environmentally friendly. organic-chemistry.org Green chemistry encourages the exploration of alternative catalysts and reaction conditions that are milder and generate less waste. mobt3ath.com The use of catalytic reagents is preferable to stoichiometric ones as they are used in smaller quantities and can often be recycled. solubilityofthings.comopcw.org

Atom economy, a concept developed by Barry Trost, is a critical metric for evaluating the efficiency of a synthetic reaction. acs.org It measures the proportion of reactant atoms that are incorporated into the desired product. acs.org A higher atom economy signifies a more efficient and less wasteful process. acs.orgopcw.org

Consider a hypothetical synthesis where 5-bromovaleraldehyde (C5H9BrO) reacts with ethylene (B1197577) glycol (C2H6O2). The desired product is this compound (C7H13BrO2) and water (H2O).

Molecular Weight of 5-bromovaleraldehyde: 165.04 g/mol

Molecular Weight of Ethylene Glycol: 62.07 g/mol

Molecular Weight of this compound: 209.08 g/mol

Molecular Weight of Water: 18.02 g/mol

The theoretical percent atom economy would be calculated as: (Molecular Weight of desired product) / (Sum of molecular weights of all reactants) * 100

In this ideal scenario, the atom economy is high, but in practice, catalysts and other reagents are often necessary, which must be factored into the calculation. acs.org

The choice of solvents in the synthesis of this compound is a significant environmental consideration. Many traditional organic solvents are volatile, toxic, and contribute to environmental pollution. mlsu.ac.in Green chemistry promotes the use of safer solvents or, ideally, solvent-free reaction conditions. mlsu.ac.in

When solvents are necessary, the selection should prioritize those with a lower environmental impact, such as water, supercritical fluids, or ionic liquids, although the latter's "green" credentials are still debated. For the synthesis of dioxolanes, research has explored the use of greener solvent systems. mdpi.com For example, conducting reactions in a water-ethanol medium has been shown to be effective in some syntheses, minimizing the use of more hazardous organic solvents. mdpi.com

Waste minimization is a cornerstone of green chemistry. solubilityofthings.com This can be achieved by improving reaction yields, using catalytic processes, and recycling solvents and unreacted starting materials. opcw.org For instance, in the purification of this compound, techniques like flash chromatography are often used. nih.gov The choice of eluent in such processes should also be considered from a waste minimization perspective, opting for solvent systems that are less toxic and can be easily recycled.

Atom Economy and Efficiency in Synthetic Procedures

Life Cycle Assessment of Synthetic Processes

A comprehensive life cycle assessment (LCA) evaluates the environmental impacts of a chemical process from cradle to grave. This includes the extraction of raw materials, manufacturing, use, and disposal. For this compound, an LCA would provide a detailed picture of its environmental footprint.

The energy required to perform a chemical synthesis is a key component of its life cycle assessment. Many laboratory procedures, such as heating reactions for extended periods, running distillation apparatus, and operating vacuum pumps, are energy-intensive. mlsu.ac.in

The management of waste generated during the synthesis of this compound is crucial for minimizing its environmental impact. Waste streams can include leftover reactants, solvents, byproducts, and materials used in purification. cymitquimica.com

Effective waste management strategies involve several approaches:

Source Reduction: The most preferred strategy is to prevent the generation of waste in the first place by optimizing the synthesis. solubilityofthings.com

Recycling and Reuse: Solvents can often be purified and reused. Unreacted starting materials can also be recovered and recycled back into the process.

Treatment: If waste cannot be avoided or recycled, it must be treated to render it less hazardous before disposal. This can involve chemical neutralization or other methods.

Responsible Disposal: Any remaining waste should be disposed of in an environmentally responsible manner, adhering to all regulations. cymitquimica.com

For example, after a synthesis involving chromatography, the used silica (B1680970) gel and solvent mixture constitutes a significant waste stream. Strategies to reduce this include optimizing the chromatographic method to use less solvent and exploring alternative purification techniques.

Energy Consumption Analysis in Laboratory Operations

Development of Environmentally Benign Synthetic Methods for this compound

Research is ongoing to develop more environmentally friendly methods for synthesizing compounds like this compound. This often involves the use of novel catalysts, alternative reaction media, and more efficient reaction pathways. mobt3ath.com

One approach is the use of solid acid catalysts, which can be easily separated from the reaction mixture and reused, reducing waste and simplifying the purification process. mobt3ath.com Another area of development is the use of biocatalysts, such as enzymes, which can conduct reactions under mild conditions with high specificity, often eliminating the need for protecting groups and reducing the formation of byproducts. acs.org

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly reduce solvent use, waste generation, and energy consumption. molaid.com These innovative approaches are key to advancing the sustainable production of this compound and other important chemical compounds.

Catalytic Approaches for Reduced Reagent Use

The primary synthesis of the 1,3-dioxolane ring involves the acid-catalyzed acetalization of a carbonyl compound with a 1,2-diol. nih.gov For this compound, this involves the reaction of 5-bromopentanal (B1354046) with ethylene glycol. Traditional synthesis often employed stoichiometric amounts of strong, corrosive mineral acids like sulfuric acid or hydrochloric acid, leading to significant waste streams and difficult purification. Modern catalytic approaches focus on using small quantities of highly efficient and often reusable catalysts, which significantly reduces reagent consumption and environmental impact.

Heterogeneous acid catalysts are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration and can often be reused multiple times, aligning with green chemistry principles. Various solid acid catalysts have been investigated for dioxolane synthesis, demonstrating high efficiency and selectivity.

Key Research Findings:

Montmorillonite K10 Clay: A study on the synthesis of various 1,3-dioxolanes from aldehydes and diols employed Montmorillonite K10, a type of clay, as a catalyst. nih.gov This method proved effective, offering good yields, short reaction times, and easy catalyst removal after the reaction. nih.gov

Acidic Clay Supported Catalysts: Research into ethylene glycol acetalization has shown that catalysts like acidic clay supporting heteropoly acids (e.g., Cs2.5H0.5PW12O40) can achieve high conversion rates (around 87% for ethylene glycol) under relatively mild conditions.

Metal-Organic Frameworks (MOFs): Sulfonic acid-functionalized MOFs, such as MIL-101(Cr)-SO3H, have been successfully used as catalysts for the acetalization of various aldehydes with ethylene glycol. These materials offer high surface area and tunable acidity, making them effective and selective catalysts.

Ionic Liquid/Metal Salt Systems: In the synthesis of related dioxolanes, a catalyst system composed of an ionic liquid (e.g., 1-butyl-3-methylimidazolium bromide) and anhydrous zinc chloride has been shown to be highly efficient. google.com This system replaced more expensive and hazardous catalysts like zinc trifluoromethanesulfonate, improving catalytic efficiency and allowing for the catalyst to be recycled. google.com

| Catalyst Type | Specific Example | Key Advantages | Relevant Finding |

|---|---|---|---|

| Clay Catalysts | Montmorillonite K10 | Inexpensive, readily available, easy to separate, good yields. | Effective for synthesizing 1,3-dioxolanes in good yields with short reaction times. nih.gov |

| Supported Heteropoly Acids | Cs2.5H0.5PW12O40 on acidic clay | High conversion rates, heterogeneous nature allows for easy separation. | Achieved approximately 87% ethylene glycol conversion. |

| Metal-Organic Frameworks (MOFs) | MIL-101(Cr)-SO3H | High surface area, tunable acidity, high selectivity. | Demonstrated effectiveness in the acetalization of substituted benzaldehydes with ethylene glycol. |

| Ionic Liquid Systems | Ionic liquid + ZnCl2 | Replaces expensive and hazardous catalysts, high efficiency and selectivity, recyclable. | Showed higher conversion (94-95%) and selectivity (99-100%) compared to previous systems for a related dioxolane. google.com |

Alternative Feedstocks and Renewable Resources

A core tenet of sustainable chemistry is the shift from petrochemical-based feedstocks to renewable resources. The synthesis of this compound relies on two primary building blocks: a five-carbon chain with bromine and aldehyde functionalities (5-bromopentanal), and ethylene glycol. While the bromo-aldehyde component is typically derived from petrochemical sources, significant progress has been made in producing key precursors like ethylene glycol from biomass.

Key Research Findings:

Biomass-Derived Ethylene Glycol: Ethylene glycol is a major commodity chemical that can be sustainably produced from biomass. This provides a green alternative to the traditional fossil fuel-based manufacturing routes, reducing the carbon footprint of any downstream products, including this compound.

Chemoenzymatic Cascades from Renewable Inputs: Advanced sustainable strategies combine biological and chemical catalysis to create complex molecules from simple, renewable inputs. A notable study demonstrated a complete chemoenzymatic cascade to form dioxolanes. nih.gov This process started with aliphatic aldehydes and utilized a two-step enzyme cascade to produce chiral diols. A subsequent step using a ruthenium molecular catalyst converted the diols into dioxolanes. nih.gov

Synthesis from Biomass, CO2, and Hydrogen: The aforementioned chemoenzymatic synthesis is particularly significant as it is based on the combination of biomass, carbon dioxide, and hydrogen, representing a highly sustainable pathway for producing complex chemicals. nih.gov

Bio-based Solvents: The sustainability of a chemical process can also be enhanced by the choice of solvent. The chemoenzymatic cascade for dioxolane synthesis was successfully carried out in cyclopentyl methyl ether (CPME), a solvent that is potentially bio-based and offers advantages like greater stability and lower peroxide formation compared to other ether solvents. carloerbareagents.comnih.gov

By sourcing fundamental building blocks like ethylene glycol from renewable feedstocks and employing innovative bio-catalytic routes, the synthesis of this compound can be integrated into a more sustainable and environmentally considerate chemical economy.

| Component/Method | Renewable Source/Approach | Significance | Reference |

|---|---|---|---|

| Ethylene Glycol | Biomass | Reduces reliance on fossil fuels for a key precursor of the dioxolane ring. | |

| Overall Synthesis | Chemoenzymatic Cascade | Combines biocatalysis and chemocatalysis for a highly selective and sustainable route. | nih.gov |

| Starting Materials | Biomass, CO2, and Hydrogen | Utilizes fundamental renewable inputs for the total synthesis of dioxolanes. | nih.gov |

| Solvent | Cyclopentyl methyl ether (CPME) | Employs a potentially bio-based solvent with favorable environmental and safety properties. | carloerbareagents.comnih.gov |

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Dioxolane-Containing Bromoalkanes

The synthesis of dioxolane-containing bromoalkanes, including 2-(4-Bromobutyl)-1,3-dioxolane, traditionally relies on methods like the Borodine-Hunsdiecker reaction or halogen exchange processes. scribd.com However, the future of synthesizing these structures is moving towards more advanced and sustainable techniques that offer greater control and efficiency.

Modern synthetic chemistry is increasingly turning to photocatalysis and electrocatalysis to activate and functionalize carbon-halogen bonds under milder conditions than traditional methods. uni-regensburg.denih.gov

Photocatalysis: Visible-light-mediated photocatalysis offers a powerful method for generating radical intermediates from alkyl bromides. nih.gov This approach can facilitate the functionalization of the C-Br bond in precursors to structures like this compound. uni-regensburg.denih.gov For instance, photoredox catalysts can reductively cleave the C-Br bond, creating a carbon-centered radical that can participate in a variety of bond-forming reactions. nih.gov This method avoids the harsh reagents often required in classical radical chemistry. nih.gov Research in this area explores the use of different photocatalysts, such as ruthenium or iridium complexes and organic dyes, to optimize reaction efficiency and selectivity for bromoalkanes. uni-regensburg.denih.gov

Electrocatalysis: Electrocatalysis provides another avenue for the activation of C-Br bonds. acs.orgresearchgate.net By using electrode materials like silver or copper, the reductive cleavage of the carbon-bromine bond can be achieved with high efficiency. researchgate.net This technique can be particularly advantageous as it replaces chemical reductants with electrons, offering a greener and more controlled process. nih.gov The electrochemical approach has been successfully applied to the activation of various alkyl and aryl bromides, suggesting its potential applicability to the synthesis and subsequent reactions of dioxolane-containing bromoalkanes. acs.orgresearchgate.net

A comparison of these emerging methods against traditional approaches highlights the potential for significant improvements in synthesis.

Table 1: Comparison of Synthetic Methods for C-Br Bond Functionalization

| Feature | Traditional Methods (e.g., Grignard) | Photocatalysis | Electrocatalysis |

|---|---|---|---|

| Activation | Often requires strong bases or metals | Visible light, mild photocatalyst | Electric potential, catalytic electrode |

| Reagents | Stoichiometric organometallics | Catalytic amounts of photosensitizer | Electrons as the primary reagent |

| Conditions | Often requires anhydrous, inert atmosphere | Typically mild, room temperature | Mild, controlled potential |

| Selectivity | Can be difficult to control | High selectivity often achievable | Can be tuned by electrode material and potential |

| Waste | Generates stoichiometric byproducts | Minimal waste, often greener | Low waste, environmentally friendly |

The transition from batch processing to continuous flow chemistry is a major trend in chemical manufacturing, offering enhanced safety, scalability, and process control. nih.govdurham.ac.uk The synthesis of this compound and related compounds can benefit significantly from this technology. nih.gov Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer, which is critical for managing highly exothermic reactions often seen in organometallic chemistry. nih.govmdpi.com This precise control enables the use of reaction conditions that would be too hazardous in large-scale batch reactors. durham.ac.uk Furthermore, flow systems can be automated for continuous production, reducing manual labor and improving reproducibility. durham.ac.uk This approach is ideal for the on-demand synthesis of building blocks, aligning with the needs of modern pharmaceutical and fine chemical production. durham.ac.uk

Photocatalysis and Electrocatalysis in C-Br Bond Functionalization

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and byproduct formation. Advanced spectroscopic techniques that allow for in situ, real-time monitoring are becoming indispensable tools in modern chemical research and process development. nih.govfrontiersin.org

The ability to observe the formation and consumption of reactants, intermediates, and products in real time provides invaluable mechanistic insight. researchgate.netmt.com Techniques like Fourier-Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy are particularly well-suited for monitoring reactions involving organometallic species, such as the Grignard reactions sometimes used in the synthesis of precursors to this compound. acs.orgacs.orgmt.com By inserting a probe directly into the reactor, chemists can track the concentration profiles of key species throughout the reaction. optica.orgresearchgate.net This data allows for the precise determination of reaction endpoints, the identification of unstable intermediates, and the detection of process deviations, ensuring both safety and product quality. mt.comacs.org

To gain a more complete picture of complex reaction mixtures, researchers are increasingly using hyphenated analytical techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy. numberanalytics.comnih.gov Methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are powerful tools for analyzing reaction samples. ajrconline.orgwisdomlib.orgijarnd.com These techniques separate the individual components of a mixture before they are analyzed, allowing for the unambiguous identification and quantification of each species. numberanalytics.com This is crucial for identifying minor byproducts or complex intermediates that might be missed by single spectroscopic methods, leading to a more thorough understanding and optimization of the synthetic process. nih.gov

Table 2: Capabilities of Advanced Spectroscopic Techniques

| Technique | Information Provided | Mode | Application in Synthesis |

|---|---|---|---|

| In Situ FTIR/NIR | Real-time concentration of reactants, products, and major intermediates. mt.comacs.org | In-line/Online | Monitoring reaction progress, endpoint detection, safety monitoring. acs.org |

| GC-MS | Separation and identification of volatile compounds. ajrconline.org | Offline | Analysis of reaction products and byproducts. |

| LC-MS | Separation and identification of non-volatile compounds. ijarnd.com | Offline | Characterization of complex mixtures, impurity profiling. nih.gov |

| LC-NMR | Separation and detailed structural elucidation of compounds. wisdomlib.org | Offline | Unambiguous structure determination of novel products or intermediates. |

Real-Time Spectroscopic Analysis of Reaction Intermediates

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Furthermore, ML algorithms are being used to optimize reaction conditions. beilstein-journals.orgresearchgate.net By building models that correlate reaction parameters (e.g., temperature, concentration, catalyst) with outcomes (e.g., yield, selectivity), researchers can use algorithms to predict the optimal conditions for a specific transformation with far fewer experiments than traditional methods would require. nih.govmdpi.com This predictive power not only saves time and resources but also enables the exploration of more complex chemical spaces, ultimately accelerating the pace of innovation in organic synthesis. nih.gov

Predictive Modeling for Reaction Outcomes

The use of computational tools and algorithms to forecast the results of chemical reactions is a rapidly advancing field. While specific predictive models for reactions involving this compound are not yet widely documented, this area represents a significant future direction. Theoretical calculations, such as Density Functional Theory (DFT), and machine learning models can be applied to predict reaction yields, identify potential byproducts, and elucidate reaction mechanisms. ethz.ch

For instance, in the N-alkylation reactions where this compound serves as an alkylating agent, predictive modeling could optimize conditions like solvent, temperature, and base selection to maximize yield and minimize impurities. mdpi.com Furthermore, computational studies could model the properties of novel polymers or materials synthesized from this compound, guiding experimental efforts toward materials with desired characteristics.

Automated Synthesis and Optimization

Automated synthesis platforms, particularly those utilizing flow chemistry, offer precise control over reaction parameters, leading to improved consistency, safety, and scalability. When coupled with optimization algorithms, these systems can rapidly screen a wide range of conditions to identify the optimal synthetic route with minimal human intervention.

The synthesis of this compound itself, or its subsequent use in multi-step syntheses, is a prime candidate for such automated optimization. mdpi.com An automated system could systematically vary parameters like reaction time, temperature, and reagent ratios to maximize the yield and purity of the product. This approach not only accelerates process development but also aligns with the principles of green chemistry by reducing waste and energy consumption.

Interdisciplinary Research Opportunities

The unique bifunctional nature of this compound—possessing a reactive alkyl bromide at one end and a protected aldehyde (the dioxolane group) at the other—makes it a valuable component in interdisciplinary research, particularly at the intersection of chemistry, materials science, and sustainability.

Bridging Organic Chemistry with Materials Science

The compound serves as a critical bridge for constructing complex macromolecular architectures and advanced functional materials. Its dual functionality allows for sequential and site-specific modifications, which is a cornerstone of modern materials design.

Complex Polymer Architectures: A notable application is in the synthesis of multi-armed and multicomponent star polymers. rsc.orgresearchgate.net In an iterative methodology, the bromobutyl group can be used to initiate or attach the first polymer chain. Subsequently, the 1,3-dioxolane (B20135) group can be deprotected to regenerate a formyl (aldehyde) group, which then serves as a reactive site to link additional, different polymer arms. rsc.org This strategy allows for the precise construction of complex and well-defined star polymers (e.g., ABC, ABCD, ABCDE types) from various monomers like polystyrene, polyisoprene, and poly(alkyl methacrylate)s. rsc.org

Covalent Organic Frameworks (COFs): The 1,3-dioxolane moiety is a recognized building block in the synthesis of Covalent Organic Frameworks, which are crystalline porous polymers with applications in catalysis and separations. nih.govmdpi.commdpi.com Chiral dioxolane derivatives like TADDOL (tetraaryl-1,3-dioxolane-4,5-dimethanol) are used to construct COFs with asymmetric catalytic capabilities. mdpi.com While not a primary framework builder, this compound is an ideal candidate for the post-synthetic modification of COFs. The bromobutyl group can be grafted onto a pre-formed framework to introduce new functional sites, thereby tuning the material's properties for specific tasks.

Materials for Electronics: The dioxolane functional group has been incorporated into hole-selective materials (HSMs) for use in perovskite solar cells. rsc.org In one design, a 1,3-dioxolane group was linked to a fluorene (B118485) core via a spiro carbon center to create an efficient and low-cost HSM. rsc.org This demonstrates the utility of the dioxolane structure in developing materials for advanced electronic applications.

| Material Type | Role of this compound Moiety | Potential Application | Reference |

|---|---|---|---|

| Multi-Armed Star Polymers | Serves as a precursor to a (formyl-protected 1,3-dioxolane)-end-functionalized polymer for iterative arm addition. | Drug delivery, rheology modifiers, advanced coatings. | rsc.orgresearchgate.net |

| Functionalized Covalent Organic Frameworks (COFs) | Acts as a post-synthetic modification agent via the bromobutyl group to functionalize the pores or surface of the COF. | Asymmetric catalysis, gas separation, chemical sensing. | nih.govmdpi.commdpi.com |

| Hole-Selective Materials (HSMs) | The 1,3-dioxolane group is integrated into the core structure of molecules designed for charge transport. | Perovskite solar cells and other optoelectronic devices. | rsc.org |

Exploring Applications in Sustainable Technologies

The translation of novel materials into sustainable technologies is a key objective of modern science. The applications of this compound in polymer and materials chemistry create direct pathways to greener technologies.

Degradable Polymers: The synthesis of polymers often involves radical ring-opening polymerization of cyclic monomers. Certain cyclic ketene (B1206846) acetals, which share the core dioxolane structure, are used to introduce ester linkages into the backbone of polymers like PMMA. rsc.org These ester groups can serve as points for hydrolytic degradation, creating materials that are less persistent in the environment. The use of this compound in creating complex polymers opens the possibility of designing similarly degradable advanced materials.

Environmental Remediation and Catalysis: COFs are heavily researched for their role in sustainable technologies. Their high surface area and tunable pore environment make them excellent candidates for adsorbing pollutants (like CO2 or volatile organic compounds) and as solid supports for catalysts. mdpi.com By functionalizing COFs with this compound, it is possible to create materials tailored for specific environmental applications. For example, the attached functional group could be further modified to selectively bind heavy metal ions or to anchor catalytic nanoparticles for green chemical transformations.

Q & A

Q. What are the standard synthetic routes for 2-(4-Bromobutyl)-1,3-dioxolane?

The synthesis typically involves reacting a dioxolane precursor (e.g., 1,3-dioxolane) with a brominated alkylating agent (e.g., 4-bromobutyl bromide) under acid catalysis. Lewis acids like aluminum chloride (AlCl₃) in solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are common, with reaction temperatures ranging from 0°C to room temperature . Optimizing stoichiometry and reaction time is critical to achieving yields >70%.

Q. How is this compound characterized post-synthesis?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., dioxolane ring protons at δ 3.8–4.2 ppm and bromobutyl protons at δ 1.6–3.4 ppm).